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molecular formula C13H21N5O2S2 B1677463 1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide CAS No. 78441-46-0

1,2,5-Thiadiazole-3,4-diamine, N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-, 1-oxide

Cat. No. B1677463
M. Wt: 343.5 g/mol
InChI Key: MLEQRRUOXXDANO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CNC1=NS(=O)N=C1NCCS
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:13][N:14]([CH3:15])[CH2:16][c:17]1[cH:18][cH:19][c:20]([CH2:22][OH:23])[o:21]1.[CH3:1][NH:2][C:3]1=[N:4][S:5](=[O:12])[N:6]=[C:7]1[NH:8][CH2:9][CH2:10][SH:11].[ClH:24]>>[CH3:1][NH:2][C:3]1=[N:4][S:5](=[O:12])[N:6]=[C:7]1[NH:8][CH2:9][CH2:10][S:11][CH2:22][c:20]1[cH:19][cH:18][c:17]([CH2:16][N:14]([CH3:13])[CH3:15])[o:21]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN(C)Cc1ccc(CO)o1
Name
CNC1=NS(=O)N=C1NCCS
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CNC1=NS(=O)N=C1NCCS
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CNC1=NS(=O)N=C1NCCSCc1ccc(CN(C)C)o1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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